

# Chemical properties and reactivity of "2-(2-Bromopyridin-3-YL)acetonitrile"

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## Compound of Interest

Compound Name: 2-(2-Bromopyridin-3-YL)acetonitrile

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **2-(2-Bromopyridin-3-yl)acetonitrile**

## Abstract

This technical guide provides a comprehensive analysis of **2-(2-Bromopyridin-3-yl)acetonitrile**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring a brominated pyridine ring and a synthetically versatile nitrile group, offers multiple avenues for chemical modification. This document elucidates the compound's physicochemical properties, details established synthetic protocols, and explores its rich reactivity at its three primary functional centers: the C2-bromo substituent, the nitrile moiety, and the acidic  $\alpha$ -carbon. By explaining the causality behind its reactivity and providing detailed experimental frameworks, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound for the synthesis of complex molecular targets.

## Introduction: A Multifunctional Synthetic Scaffold

**2-(2-Bromopyridin-3-yl)acetonitrile** is a bifunctional organic compound that has garnered significant interest as a versatile intermediate. Its structure strategically combines the reactivity of a 2-bromopyridine moiety with the synthetic flexibility of an acetonitrile group. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the entire molecule, activating the C2-position for nucleophilic substitution and increasing the

acidity of the methylene protons. This combination of an electrophilic aromatic carbon, a transformable nitrile group, and a reactive methylene bridge makes it an exceptionally valuable precursor for constructing a diverse range of more complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents.<sup>[1]</sup>

## Physicochemical and Spectroscopic Profile

The fundamental properties of **2-(2-Bromopyridin-3-yl)acetonitrile** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	1211523-71-5	<sup>[2]</sup>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	<sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	197.03 g/mol	<sup>[2]</sup> <sup>[4]</sup>
Appearance	White crystals / Brown oil	<sup>[4]</sup>
Boiling Point	323.3 ± 27.0 °C (Predicted)	<sup>[4]</sup>
Density	1.575 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[4]</sup>
Topological Polar Surface Area	36.7 Å <sup>2</sup>	<sup>[4]</sup>
XLogP3	1.5	<sup>[4]</sup> <sup>[5]</sup>
Monoisotopic Mass	195.96361 Da	<sup>[3]</sup> <sup>[4]</sup>

## Spectroscopic Signatures

While specific spectra are proprietary, the expected spectroscopic data based on the molecule's structure are as follows:

- <sup>1</sup>H NMR: The spectrum would feature signals for the three aromatic protons on the pyridine ring and a singlet for the two methylene (CH<sub>2</sub>) protons adjacent to the nitrile group. The chemical shifts of the pyridine protons would be influenced by the positions of the bromine and acetonitrile substituents.

- $^{13}\text{C}$  NMR: The spectrum would show seven distinct carbon signals: five for the pyridine ring (two of which are substituted) and one each for the methylene carbon and the nitrile carbon.
- Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch would be expected around  $2250\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) and an  $\text{M}+2$  peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The expected  $m/z$  for the  $[\text{M}+\text{H}]^+$  ion is 197.<sup>[4]</sup>

## Synthesis of 2-(2-Bromopyridin-3-yl)acetonitrile

The synthesis of this compound can be achieved through several routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group with a cyanide source.

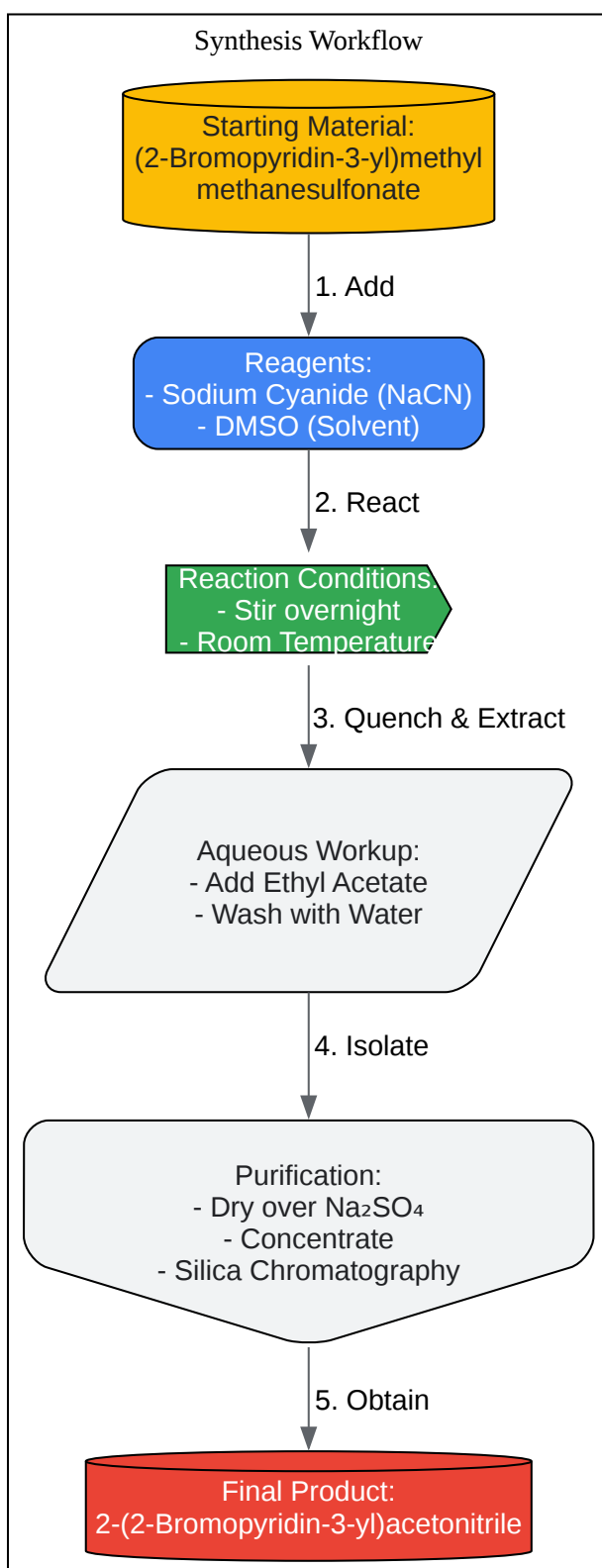
### Protocol 1: Cyanation of (2-Bromopyridin-3-yl)methyl Methanesulfonate

This protocol demonstrates a straightforward  $\text{S}_{\text{N}}2$  reaction where a mesylate leaving group is displaced by a cyanide anion. The choice of a mesylate precursor is strategic, as it is an excellent leaving group, facilitating a high-yield conversion under mild conditions.

#### Experimental Workflow:

- **Precursor Synthesis:** (2-Bromopyridin-3-yl)methanol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form (2-bromopyridin-3-yl)methyl methanesulfonate.
- **Cyanide Displacement:** The resulting methanesulfonate (1.0 equiv) is dissolved in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
- **Nucleophile Addition:** Sodium cyanide ( $\text{NaCN}$ ) (5.0 equiv) is added to the solution. The large excess of cyanide drives the reaction to completion.<sup>[4]</sup>
- **Reaction Conditions:** The mixture is stirred at room temperature overnight, allowing the reaction to proceed to completion.<sup>[4]</sup>

- Workup and Purification:
  - Ethyl acetate is added to the reaction mixture.
  - The organic phase is washed multiple times with water to remove DMSO and excess NaCN.
  - The organic layer is dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure.<sup>[4]</sup>
  - The crude product is purified via silica gel chromatography to yield **2-(2-bromopyridin-3-yl)acetonitrile**.<sup>[4]</sup>

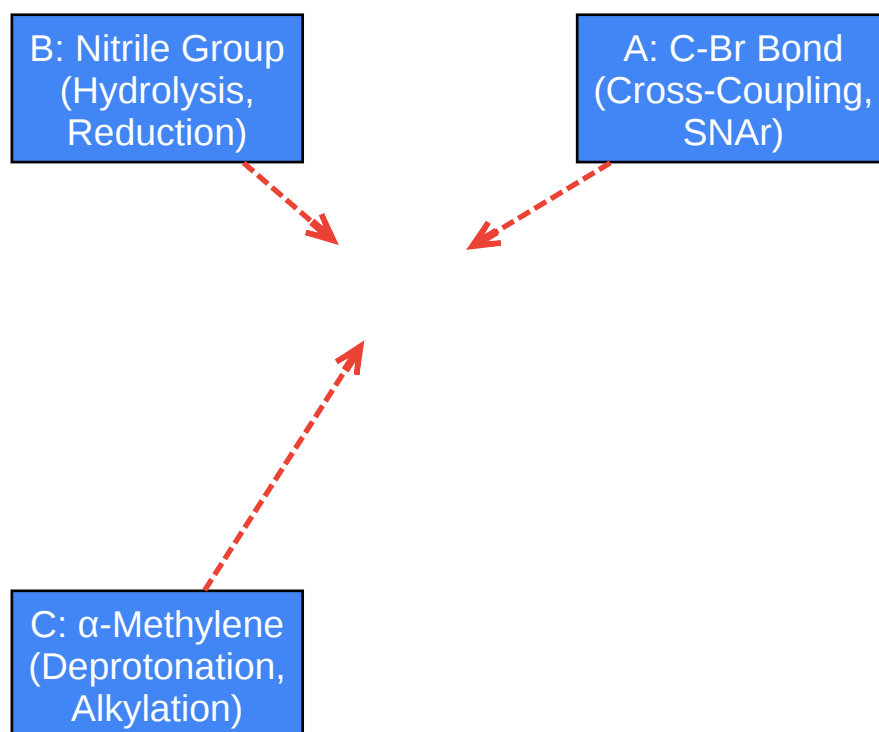


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Caption: Workflow for synthesis via cyanide displacement.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **2-(2-Bromopyridin-3-yl)acetonitrile** lies in the distinct reactivity of its three key structural components. This allows for selective and sequential modifications, making it a powerful tool for building molecular complexity.



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Caption: Key reactive sites of the molecule.

### A. Reactions at the C2-Bromo Substituent

The bromine atom at the C2 position of the pyridine ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. The adjacent ring nitrogen is strongly electron-withdrawing, which polarizes the C-Br bond and activates the carbon for two major classes of reactions.

- **Palladium-Catalyzed Cross-Coupling Reactions:** This is one of the most powerful applications of the bromo-substituent. Reactions like Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, or alkynyl groups, respectively.

- Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, a key step facilitated by the electrophilic nature of the C2 carbon. Subsequent transmetalation and reductive elimination form the new C-C bond.
- Copper-Catalyzed Goldberg Reaction: This reaction is used to form C-N bonds, coupling the bromopyridine with amides or amines.[6] This is particularly useful for synthesizing N-aryl pyridine derivatives.[6]
- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): Strong nucleophiles, such as alkoxides or thiolates, can directly displace the bromide ion. This reaction is favored because the electron-withdrawing pyridine nitrogen can stabilize the negative charge in the Meisenheimer intermediate that forms during the reaction.

## B. Transformations of the Nitrile Group

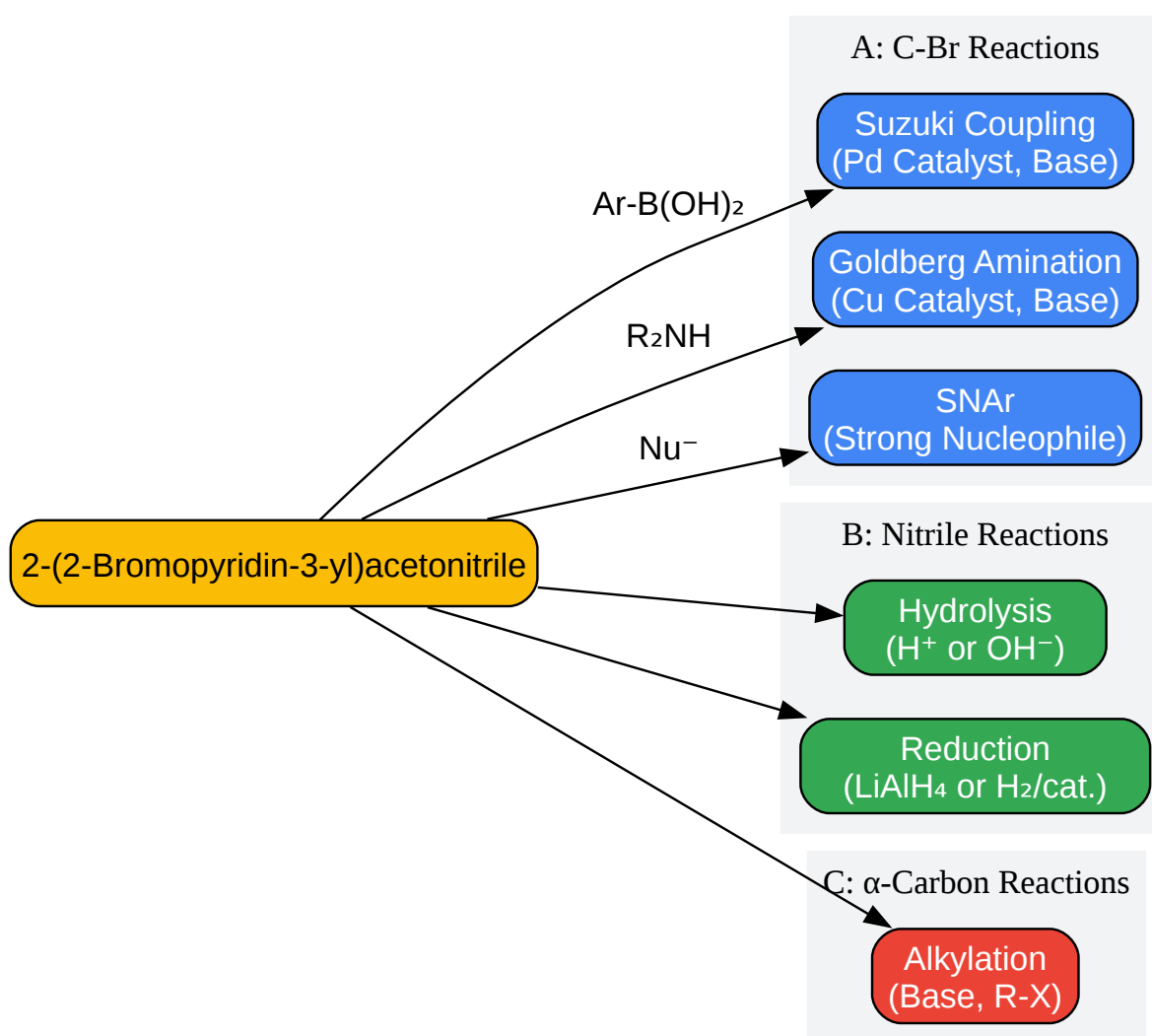
The nitrile group is a versatile functional handle that can be converted into several other important moieties.[7]

- Hydrolysis: The nitrile can be hydrolyzed to either a primary amide or a carboxylic acid depending on the reaction conditions.
  - Basic or Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H<sub>2</sub>SO<sub>4</sub>) or base (e.g., NaOH) followed by heating will hydrolyze the nitrile to the corresponding carboxylic acid, 2-(2-Bromopyridin-3-yl)acetic acid.[7][8]
  - Partial Hydrolysis: Milder conditions, such as using KOH in ethanol, can favor the formation of the primary amide, 2-(2-Bromopyridin-3-yl)acetamide.[8]
- Reduction: The nitrile can be reduced to a primary amine.
  - Methodology: Strong reducing agents like Lithium Aluminum Hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation (e.g., H<sub>2</sub> over Raney Nickel) will convert the nitrile group into an aminomethyl group, yielding 2-(2-Bromopyridin-3-yl)ethan-1-amine.[7] This transformation is crucial for introducing a flexible basic side chain.

## C. Reactivity of the $\alpha$ -Methylene Bridge

The methylene (CH<sub>2</sub>) protons located between the pyridine ring and the nitrile group are acidic.

- **Causality:** Both the pyridine ring and the nitrile group are electron-withdrawing, which stabilizes the resulting carbanion formed upon deprotonation. This allows the  $\alpha$ -carbon to act as a nucleophile.
- **Alkylation and Condensation:** In the presence of a suitable base (e.g., NaH, LDA, or KOTBu), the  $\alpha$ -carbon can be deprotonated.[9] The resulting nucleophile can then be alkylated with alkyl halides or undergo condensation reactions with aldehydes or ketones, enabling chain extension and further functionalization.



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Caption: Major synthetic transformations.

## Safety and Handling

**2-(2-Bromopyridin-3-yl)acetonitrile** and related brominated heterocyclic compounds require careful handling due to their potential toxicity.

- Hazard Classification: This class of compounds is often classified as toxic if swallowed, fatal in contact with skin, and may cause skin, eye, and respiratory irritation.[\[10\]](#)
- Precautionary Statements:
  - Prevention: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood. Wear protective gloves, eye protection, and face protection.[\[11\]](#)
  - Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Gently wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[\[10\]](#)
- Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. [\[12\]](#) Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) is recommended to ensure long-term stability.[\[2\]](#)[\[13\]](#)

## Conclusion

**2-(2-Bromopyridin-3-yl)acetonitrile** is a high-value synthetic intermediate characterized by its predictable and versatile reactivity. The ability to selectively functionalize the C-Br bond via cross-coupling, transform the nitrile into other key functional groups, and utilize the acidic methylene bridge for chain elaboration provides a robust platform for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development, particularly in the pursuit of new therapeutic agents.

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